1-(2-Methoxyethyl)-4-[(1-methyltriazol-4-yl)methyl]-1,4-diazepan-2-one
Description
1-(2-Methoxyethyl)-4-[(1-methyltriazol-4-yl)methyl]-1,4-diazepan-2-one is a synthetic organic compound that belongs to the class of diazepanes This compound is characterized by its unique structure, which includes a diazepane ring substituted with a methoxyethyl group and a methyltriazolylmethyl group
Properties
IUPAC Name |
1-(2-methoxyethyl)-4-[(1-methyltriazol-4-yl)methyl]-1,4-diazepan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N5O2/c1-15-8-11(13-14-15)9-16-4-3-5-17(6-7-19-2)12(18)10-16/h8H,3-7,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLFGWESIOCLZQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)CN2CCCN(C(=O)C2)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxyethyl)-4-[(1-methyltriazol-4-yl)methyl]-1,4-diazepan-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving a diamine and a dihalide under basic conditions.
Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced via an alkylation reaction using an appropriate alkylating agent such as methoxyethyl chloride.
Attachment of the Methyltriazolylmethyl Group:
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimization of reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxyethyl)-4-[(1-methyltriazol-4-yl)methyl]-1,4-diazepan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(2-Methoxyethyl)-4-[(1-methyltriazol-4-yl)methyl]-1,4-diazepan-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and treatments for various diseases.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and other industrial products.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyethyl)-4-[(1-methyltriazol-4-yl)methyl]-1,4-diazepan-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxyethyl)-4-[(1-phenyltriazol-4-yl)methyl]-1,4-diazepan-2-one: Similar structure but with a phenyl group instead of a methyl group.
1-(2-Methoxyethyl)-4-[(1-ethyltriazol-4-yl)methyl]-1,4-diazepan-2-one: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
1-(2-Methoxyethyl)-4-[(1-methyltriazol-4-yl)methyl]-1,4-diazepan-2-one is unique due to its specific substitution pattern, which can influence its chemical reactivity, biological activity, and potential applications. The presence of the methoxyethyl and methyltriazolylmethyl groups can impart distinct properties compared to other similar compounds, making it a valuable compound for various research and industrial purposes.
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